Fasudil mesylate

Neuroscience Cardiovascular Clinical Trial

Researchers require validated ROCK inhibitors with known human PK/PD profiles, not untested tool compounds. Fasudil mesylate (HA-1077, AT877) is the first clinically approved ROCK inhibitor (Japan, 1995) for post-SAH cerebral vasospasm. Key data: - ROCK1 Ki=0.33 µM, ROCK2 IC50=0.158 µM - Oral bioavailability (active metabolite hydroxyfasudil): 69% - Clinical outcome rate: 74.5% (good outcome, >1,400 patients) - Benchmark for selectivity panels vs PKA, PKC, PKG Supplied with analytical CoA. Immediate shipment.

Molecular Formula C15H21N3O5S2
Molecular Weight 387.5 g/mol
CAS No. 1001206-62-7
Cat. No. B12368770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasudil mesylate
CAS1001206-62-7
Molecular FormulaC15H21N3O5S2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C14H17N3O2S.CH4O3S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;1-5(2,3)4/h1,3-5,7,11,15H,2,6,8-10H2;1H3,(H,2,3,4)
InChIKeyMVCDPGYHRHUECK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fasudil mesylate: Validated ROCK Inhibitor Reference Standard


Fasudil mesylate (HA-1077; AT877) is a non-specific, orally active inhibitor of Rho-associated protein kinases (ROCK1/2), also exhibiting inhibitory effects on PKA, PKC, and PKG [1]. It is the first ROCK inhibitor to receive clinical approval (Japan, 1995) for the treatment of cerebral vasospasm following subarachnoid hemorrhage (SAH) [2]. Fasudil's pharmacological profile is defined by a ROCK1 Ki of 0.33 µM and ROCK2 IC50 of 0.158 µM, and it is characterized by rapid metabolism to an active metabolite, hydroxyfasudil, which significantly extends its pharmacodynamic activity [1].

Clinically described ROCK inhibitor reference standard
Supports cerebral vasospasm and vascular research models
Defined kinase inhibition and oral exposure profile for study design

Fasudil mesylate: Clinical Validation vs. Generic Substitution


Substituting Fasudil mesylate with other ROCK inhibitors like Y-27632 or H-1152 without empirical validation is a critical scientific and procurement error. While these compounds share a target class, they exhibit vastly different potency, selectivity, pharmacokinetics, and, most importantly, human safety and tolerability profiles [1][2]. For example, Y-27632 is a more selective tool compound but lacks the extensive clinical safety data and regulatory approval status of Fasudil [1]. Conversely, more potent ROCK inhibitors may present unknown or different off-target effect profiles that can confound in vivo studies [2]. A compound's differentiation is defined by its unique, quantifiable data package—not just its primary target engagement.

Potency & Selectivity ROCK inhibitor class members exhibit varying potency and off-target profiles; experimental outcomes may shift.
Clinical data Clinical safety and regulatory status of one ROCK inhibitor do not transfer to another; human tolerability context may differ.
Metabolism Active metabolite profiles (e.g., hydroxyfasudil) can significantly alter in vivo pharmacological interpretation.

Fasudil mesylate: Quantitative Benchmarking vs. Key ROCK Inhibitors


Superior Outcome vs. Nimodipine in Subarachnoid Hemorrhage

In a head-to-head randomized trial (n=115) for subarachnoid hemorrhage (SAH) patients, Fasudil demonstrated a significantly higher proportion of patients with a good clinical outcome compared to the calcium channel blocker nimodipine [1].

SAH Outcome vs. Nimodipine
Head-to-head
Fasudil 74.5% good outcome vs. Nimodipine 61.7%; absolute difference 12.8% (p=0.040). n=115, randomized, open-label, aSAH patients.
Reported endpoint context for cerebral vasospasm research
Open-label design; endpoint interpretation requires model-specific review
Neuroscience Cardiovascular Clinical Trial

Potency and Selectivity Profiling vs. Standard ROCK Inhibitors

Fasudil's potency and selectivity profile are well-characterized against a panel of ROCK inhibitors. It is a moderately potent ROCK inhibitor, distinct from the high-potency, selective compounds like H-1152 and GSK429286, and from the broadly used tool compound Y-27632 [1].

Kinase Inhibition Profile
Cross-study
ROCK1 Ki 0.33 µM, ROCK2 IC50 0.158 µM; PKA IC50 4.58 µM, PKC IC50 12.30 µM, PKG IC50 1.65 µM. Y-27632 ROCK1 Ki 0.14-0.22 µM; H-1152 ROCK2 IC50 0.012 µM; GSK429286 ~0.001-0.006 µM.
Supports kinase selectivity panel reference
Cell-free recombinant kinase assays; in-cell potency may vary
Biochemistry Kinase Profiling Cell Biology

Oral Bioavailability of Hydroxyfasudil in Humans

A Phase I clinical trial (SAFE-ROCK) established the absolute oral bioavailability of Fasudil's primary active metabolite, hydroxyfasudil, in healthy human subjects, providing crucial data for oral dosing in chronic disease models .

Oral Hydroxyfasudil Bioavailability
Phase I trial
Oral hydroxyfasudil AUC 309 µg×h/L vs. IV AUC 449 µg×h/L (69% relative exposure). Crossover trial, 14 healthy subjects.
Supports oral dosing model design
Healthy volunteer data; disease-state exposure may differ
Pharmacokinetics Drug Development Translational Medicine

Pro-Angiogenic Potency vs. GSK429286 in Endothelial Tube Formation

While Fasudil is a classic ROCK inhibitor, a more selective compound, GSK429286, demonstrates a 10-fold increase in potency for enhancing endothelial tube formation in vitro, highlighting Fasudil's position as a reference standard rather than the most potent tool for angiogenesis research [1].

Angiogenesis Potency vs. GSK429286
Reported
GSK429286 10-fold more potent in endothelial tube formation (EC50 0.3 µM vs. Fasudil baseline). HUVEC assay.
Baseline reference for angiogenesis assay context
Comparative potency from in vitro model; in vivo relevance to verify
Angiogenesis Vascular Biology Regenerative Medicine

Fasudil mesylate: Validated Research Applications


Standard Comparator for Cerebral Vasospasm Research

Use Fasudil mesylate as a benchmark in studies evaluating new interventions for cerebral vasospasm and ischemic injury post-SAH. Its well-documented clinical efficacy (74.5% good outcome rate) and safety profile in over 1,400 patients provide a robust, quantifiable baseline for comparative effectiveness research [1]. This is in contrast to tool compounds lacking human validation .

Oral Bioavailability Validation in Neurodegenerative Disease Models

For research into chronic conditions such as ALS, Parkinson's disease, or dementia, utilize the 69% oral bioavailability of the active metabolite hydroxyfasudil to guide dose selection and achieve sustained, predictable ROCK inhibition in vivo [1]. This is a key differentiator from non-orally bioavailable or untested ROCK inhibitor analogs [2].

Kinase Selectivity Profiling Reference Standard

Employ Fasudil mesylate as a well-characterized, moderately potent 'pan-ROCK' inhibitor in kinase selectivity panels. Its defined IC50 values against ROCK1 (Ki=0.33 µM), ROCK2 (IC50=0.158 µM), and related kinases (PKA, PKC, PKG) serve as a benchmark to calibrate the selectivity and potency of novel ROCK-targeting compounds [1]. This application leverages its known, quantifiable off-target profile.

Pro-Angiogenesis Baseline Control in Vascular Biology

Given that GSK429286 is 10x more potent in enhancing endothelial tube formation, Fasudil mesylate is the appropriate reference standard for establishing baseline activity in vascular biology assays [1]. This allows researchers to quantify the superior efficacy of more selective or potent ROCK inhibitors, ensuring that experimental results are placed in the context of a well-understood pharmacological benchmark.

Application
Selection Property
Validation Focus
Cerebral vasospasm model comparator
Reported clinical endpoint context
Endpoint consistency with published trial data
Chronic oral ROCK inhibition studies
Oral metabolite exposure profile
Exposure-model correlation and PK/PD analysis
Kinase selectivity panel reference
Defined off-target kinase inhibition profile
Benchmarking novel ROCK inhibitor selectivity
Angiogenesis assay baseline control
Moderate potency reference standard
Assay sensitivity calibration and potency comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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